

Application Notes and Protocols for the Quantification of SR-1903

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Compound of Interest		
Compound Name:	SR-1903	
Cat. No.:	B15543256	Get Quote

Introduction

The accurate quantification of novel therapeutic compounds is a cornerstone of drug discovery and development. These application notes provide a comprehensive overview of a robust and sensitive analytical method for the quantification of **SR-1903**, a hypothetical small molecule drug candidate, in a biological matrix such as human plasma. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful and widely adopted technique for bioanalysis due to its high selectivity and sensitivity.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies and expected performance characteristics. The principles and procedures outlined can be adapted for other small molecule drugs with similar physicochemical properties. All methods are based on established guidelines for bioanalytical method validation, such as those from the FDA.[3][4][5]

Analyte Information (Hypothetical)

Compound Name: SR-1903

Chemical Class: Small Molecule (e.g., kinase inhibitor)

Molecular Weight: 450.5 g/mol

LogP: 3.2 (Indicates moderate hydrophobicity)



pKa: 8.5 (Weakly basic)

Experimental Protocols Protocol 1: Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][6][7]

Materials:

- Human plasma containing SR-1903
- SR-1903 analytical standard
- Internal Standard (IS) solution (e.g., a stable isotope-labeled version of SR-1903)
- Acetonitrile (ACN), HPLC grade, chilled to 4°C
- Microcentrifuge tubes (1.5 mL)
- · Vortex mixer
- Microcentrifuge capable of >10,000 x g

Procedure:

- Pipette 100 μ L of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to the tube.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.



- Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
- The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of **SR-1903**.

Liquid Chromatography (LC) Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Gradient Elution:
 - o 0.0-0.5 min: 20% B
 - o 0.5-2.5 min: 20% to 95% B
 - o 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95% to 20% B
 - 3.1-4.0 min: 20% B (Re-equilibration)

Mass Spectrometry (MS) Conditions:



- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - SR-1903: Precursor ion (Q1) m/z 451.2 → Product ion (Q3) m/z 250.1
 - o Internal Standard (IS): Precursor ion (Q1) m/z 456.2 → Product ion (Q3) m/z 255.1
- Ion Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
 - o Collision Gas (CAD): Medium

Data Presentation

The following tables summarize the expected quantitative performance of the analytical method for **SR-1903**.

Table 1: Calibration Curve Performance

Parameter	Value
Linearity Range	1 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.995
Weighting	1/x²
Number of Standards	8



Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV) (n=6)	Inter-day Precision (%CV) (n=18)	Intra-day Accuracy (%) (n=6)	Inter-day Accuracy (%) (n=18)
LLOQ	1	< 15%	< 15%	85 - 115%	85 - 115%
Low QC	3	< 15%	< 15%	85 - 115%	85 - 115%
Mid QC	100	< 15%	< 15%	85 - 115%	85 - 115%
High QC	1500	< 15%	< 15%	85 - 115%	85 - 115%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

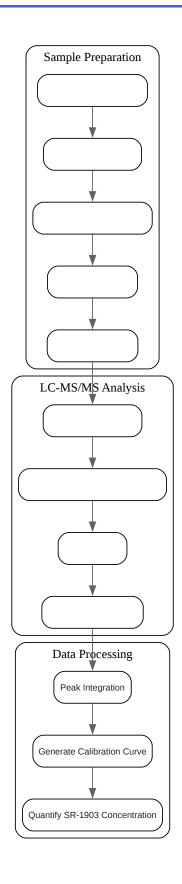
Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low QC	3	92.5	98.7
High QC	1500	95.1	101.2

Visualizations

Diagram 1: Experimental Workflow for **SR-1903** Quantification



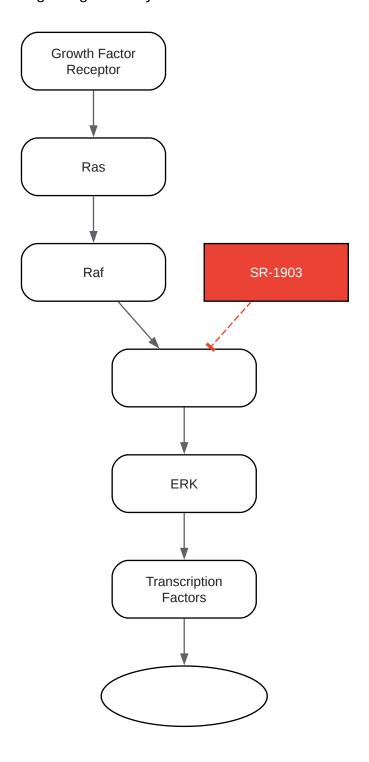


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Caption: Workflow for the quantification of SR-1903 in plasma.



Diagram 2: Hypothetical Signaling Pathway of SR-1903



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Caption: **SR-1903** as a hypothetical inhibitor of the MEK pathway.



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